3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one
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Overview
Description
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a dimethylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one typically involves the following steps:
Ketone Formation: The formation of the ketone group can be achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol
- 3-Cyclopropyl-2,2-dimethylpropan-1-amine
Comparison:
- Structural Differences: While similar in structure, these compounds differ in functional groups, which can lead to variations in reactivity and applications.
- Reactivity: The presence of different functional groups (e.g., alcohol, amine) can influence the types of reactions the compounds undergo.
- Applications: Each compound may have unique applications based on its chemical properties and interactions with other molecules.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C8H15NO/c1-8(2,5-9)7(10)6-3-4-6/h6H,3-5,9H2,1-2H3 |
InChI Key |
DEOKPRLTFJFZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)C1CC1 |
Origin of Product |
United States |
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